4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide
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Overview
Description
4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide is an organic compound with the molecular formula C14H12ClN3O2 It is a benzamide derivative characterized by the presence of a 4-chlorophenyl group and an amino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the benzamide and chlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 4-{[(4-Chlorophenyl)carbamoyl]amino}benzamide
Comparison: 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide is unique due to its specific structural features, such as the presence of both a 4-chlorophenyl group and an amino carbonyl group.
Properties
CAS No. |
324054-91-3 |
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Molecular Formula |
C14H12ClN3O2 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-3-7-12(8-4-10)18-14(20)17-11-5-1-9(2-6-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
InChI Key |
NWVXPGNPBLOIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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